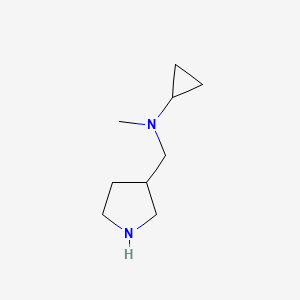![molecular formula C13H18N6O2 B2489697 Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 2034352-29-7](/img/structure/B2489697.png)
Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that are often explored for their potential in various fields such as medicinal chemistry, material science, and synthetic methodology. Compounds with similar structural motifs, particularly those containing pyrrolidinyl, triazolo, pyridazinyl, and carbamate groups, are frequently studied for their biological activities and chemical properties.
Synthesis Analysis
Synthesis of compounds similar to "Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate" typically involves multistep synthetic routes starting from readily available substrates. These processes may involve cyclization reactions, nucleophilic substitutions, and the introduction of the carbamate group through reactions with isocyanates or chloroformates in the presence of base (Zaki et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a combination of several heterocyclic rings, which may influence their chemical reactivity and interaction with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate their structures (Sallam et al., 2021).
Chemical Reactions and Properties
Compounds containing pyrrolidinyl and triazolo-pyridazinyl motifs participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their reactivity is significantly influenced by the presence of electron-donating or withdrawing groups within the molecule (Gomha et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of these compounds can vary widely depending on their specific structure and substitution patterns. These properties are essential for determining the compound's suitability for further development in applications (Mohamed, 2021).
Scientific Research Applications
Synthesis and Chemical Reactions
Research on compounds with similar structures has focused on synthesis methodologies, highlighting their potential as precursors for further chemical transformations. For instance, the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives demonstrates the compound's utility in creating a diverse set of derivatives through reactions with various reagents, showcasing remarkable antioxidant activity compared to ascorbic acid (R. Zaki et al., 2017). This exemplifies the compound's role in synthesizing new molecules with potential biological activities.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of structurally related compounds. For example, the antimicrobial evaluation of new thienopyrimidine derivatives revealed pronounced activity, underscoring the therapeutic potential of these compounds in addressing bacterial and fungal infections (M. Bhuiyan et al., 2006).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screenings are critical for understanding the interaction of compounds with biological targets. A study on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives through molecular docking and in vitro screening revealed moderate to good binding energies, suggesting potential applications in drug development (E. M. Flefel et al., 2018).
Potential Therapeutic Applications
Research into the potential therapeutic applications of related compounds has identified promising candidates for drug development. For example, the synthesis and evaluation of 4-(Het)aryl-4,7-dihydroazolopyrimidines for tuberculostatic activity highlight the therapeutic potential of these compounds, with structure-activity relations analyzed for antituberculous efficacy (Y. Titova et al., 2019).
Mechanism of Action
Target of Action
CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
This interaction could lead to changes in cellular processes, such as cell cycle progression and apoptosis .
Biochemical Pathways
Inhibition of CDK2 can disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
properties
IUPAC Name |
ethyl N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-2-21-13(20)14-9-12-16-15-10-5-6-11(17-19(10)12)18-7-3-4-8-18/h5-6H,2-4,7-9H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIPQWJHJKGPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
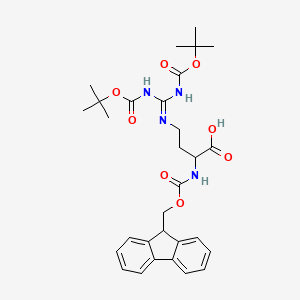
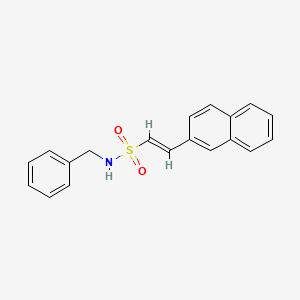
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)
![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)
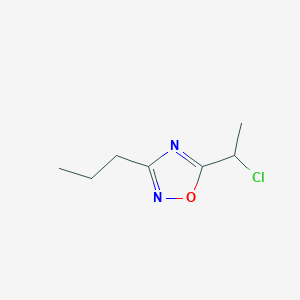
![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)
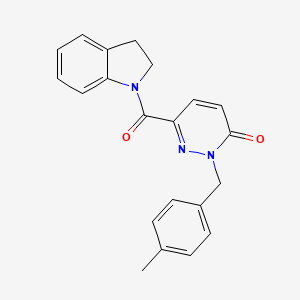
![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)
